4-Chloro-7-isopropyl-7H-pyrrolo[2,3-D]pyrimidine is a heterocyclic compound characterized by a fused pyrrole and pyrimidine ring system. It features a chlorine atom at the 4-position and an isopropyl group at the 7-position. This compound is particularly significant in medicinal chemistry, primarily as a scaffold for developing kinase inhibitors, which are crucial in treating various diseases, including cancer and inflammatory disorders. The compound is also known by its chemical identifier, 870706-47-1.
The compound has been the subject of various synthetic methodologies documented in patents and scientific literature. Notably, it serves as an intermediate in the synthesis of several active pharmaceutical ingredients, including ruxolitinib, tofacitinib, and baricitinib, which are used in therapeutic applications targeting Janus kinase pathways .
4-Chloro-7-isopropyl-7H-pyrrolo[2,3-D]pyrimidine belongs to the class of pyrrolopyrimidine derivatives. These compounds are recognized for their diverse biological activities and potential therapeutic applications, particularly in oncology and immunology.
Several synthetic routes have been developed to produce 4-chloro-7-isopropyl-7H-pyrrolo[2,3-D]pyrimidine. Common methods include:
A notable method described involves a four-step reaction sequence that emphasizes high yield and purity while minimizing waste. This method has been reported to achieve purities exceeding 99% without requiring additional purification steps. The reaction conditions often involve using solvents that facilitate efficient recovery of unreacted materials for reuse .
4-Chloro-7-isopropyl-7H-pyrrolo[2,3-D]pyrimidine can participate in various chemical reactions:
Common reagents for nucleophilic aromatic substitution include amines or thiols under basic conditions. For Suzuki coupling, palladium catalysts and boronic acids are typically employed under mild conditions.
The primary mechanism of action for 4-chloro-7-isopropyl-7H-pyrrolo[2,3-D]pyrimidine involves its role as a kinase inhibitor. It binds to the active sites of kinases, inhibiting their activity and disrupting signaling pathways critical for cell proliferation and survival.
This compound specifically targets the Janus kinase-signal transducer and activator of transcription (JAK-STAT) signaling pathway, which plays a vital role in cellular responses to cytokines and growth factors. By inhibiting this pathway, the compound can effectively modulate immune responses and influence cancer cell behavior .
4-Chloro-7-isopropyl-7H-pyrrolo[2,3-D]pyrimidine has significant applications in scientific research:
The installation of the C4-chlorine moiety is typically achieved via nucleophilic substitution using chlorinating agents on 7H-pyrrolo[2,3-d]pyrimidin-4-one precursors. Early routes employed phosphorus oxychloride (POCl₃) under reflux conditions (110-120°C), but this method faced challenges including excessive reagent use (5-7 equivalents) and formation of phosphorylated byproducts [1] [4]. Modern improvements utilize dichloromethane as solvent with trimethyl orthoformate (TMOF) as a dehydrating agent, reducing reaction temperatures to 60-70°C and improving yields to >90% [4]. Alternative chlorination agents like oxalyl chloride with catalytic DMF in acetonitrile have also demonstrated efficacy, minimizing side reactions and simplifying purification [2].
Table 1: Chlorination Agents and Performance Comparison
Chlorinating Agent | Solvent | Temperature (°C) | Yield (%) | Key Advantage |
---|---|---|---|---|
POCl₃ (5-7 eq) | None (neat) | 110-120 | 65-75 | High reactivity |
POCl₃ (3 eq) + TMOF | Dichloromethane | 60-70 | >90 | Lower temp, reduced byproducts |
Oxalyl chloride (2 eq) | Acetonitrile | 80 | 88 | Simplified workup |
N7-alkylation with isopropyl groups requires regioselective control to avoid O6/N1-alkylation byproducts. Base-mediated reactions (e.g., K₂CO₃ or NaH) in polar aprotic solvents (DMF, acetonitrile) enable selective N7-functionalization. Using 2-bromopropane or isopropyl iodide as alkylating agents, this step achieves 70-85% yields under optimized conditions (60°C, 12-18 hours) [8] [10]. Critical to success is the use of a protecting group strategy: The 7-tosyl derivative (e.g., 4-chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine) facilitates regioselective alkylation, followed by deprotection with KOH/MeOH to install the isopropyl group while preserving the C4-chloro functionality [10].
Palladium catalysis enables structural diversification at the C3/C5 positions after establishing the 4-chloro-7-isopropyl core. Key reactions include:
Continuous flow systems address limitations in scaling traditional batch processes for chlorination and alkylation. Key advancements:
Solvent selection critically impacts yield, purity, and scalability:
Table 2: Solvent Optimization for Industrial Processes
Reaction Step | Traditional Solvent | Optimized Solvent | Impact |
---|---|---|---|
Chlorination | Toluene | 1,2-Dimethoxyethane | ↑ Concentration (2.0M vs. 0.5M) |
N7-Alkylation | DMF | 2-Methyl-THF | ↑ Recyclability, ↓ wastewater burden |
Final Crystallization | Ethanol/water | Heptane/ethyl acetate | ↑ Purity (99.5%), ↓ energy consumption |
Key innovations to reduce environmental impact:
CAS No.: 79-76-5
CAS No.: 92292-84-7
CAS No.:
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1